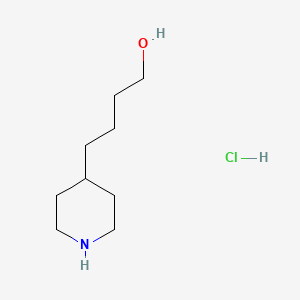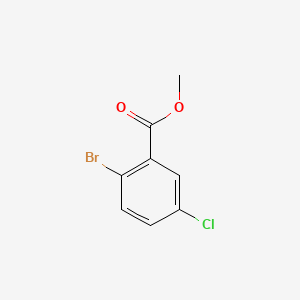
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
NMR Spectroscopy in Pharmaceuticals : Acetanilide is utilized as a primary standard in quantitative NMR (qNMR) spectroscopy for pharmaceuticals. This application is critical for ensuring accurate and precise analytical results in pharmaceutical testing (Rundlöf, McEwen, Johansson, & Arvidsson, 2014).
Organic Synthesis : Acetanilides are employed in the synthesis of 2-chloro-3-formyl quinolines, using a Vilsmeier–Haack type reagent. This process is significant in organic chemistry for the production of complex molecular structures (Venkanna, Rajanna, Kumar, Ansari, & Ali, 2015).
Environmental Fate of Herbicides : Acetanilide compounds, like alachlor and metolachlor, undergo transformations in environmental settings, particularly involving microbial and abiotic processes. This research is essential for understanding the environmental impact of these herbicides (Stamper, Traina, & Tuovinen, 1997).
Herbicide Antidotes : Acetanilide derivatives are used in developing antidotes (safeners) for protecting crops against herbicidal injury. This is a significant application in agricultural science for enhancing crop safety (Sacher, Lee, Schafer, & Howe, 1983).
Chemical Reactions and Ligand Exchange : Studies have examined the behavior of acetanilide in various chemical reactions, including ligand exchange processes. This is valuable for understanding reaction mechanisms in organometallic chemistry (Ryabov & Kazankov, 1984).
Pharmacology and Biochemistry : Acetanilide's conversion and interaction with liver microsomal preparations have been studied. This research is crucial for understanding metabolic processes and the biochemical behavior of similar compounds (Daly, Jerina, Farnsworth, & Guroff, 1969).
Chemoproteomics : A chemoproteomic approach has revealed that acetanilide herbicides, such as acetochlor, interact with protein targets in vivo. This is significant for understanding the toxicity and biochemical pathways affected by these compounds (Counihan, Duckering, Dalvie, Ku, Bateman, Fisher, & Nomura, 2017).
Safety And Hazards
Acetanilide, the parent compound, is classified as having acute toxicity when ingested and is harmful to aquatic life . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation . The safety and hazards specific to “Acetanilide, 2-chloro-4’-(dimethylsulfamoyl)-” are not detailed in the sources retrieved.
Propriétés
IUPAC Name |
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-8(4-6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMWGZIUAHMKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177849 | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
CAS RN |
23280-39-9 | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23280-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2-chloro-4'-(dimethylsulfamoyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4'-(dimethylsulfamoyl)acetanilide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA9ZCG78JX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)
